methyl 5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
Methyl 5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a fused heterocyclic compound featuring a thiazolo[3,2-a]pyrimidine core with a methyl ester group at position 6 and a ketone at position 3. It is synthesized via cyclization reactions involving dihydropyrimidinones and chloroacetic acid derivatives . The compound is cataloged under CAS number [401620-84-6] with a purity of 98% . Its structural versatility allows for functionalization at multiple positions, enabling diverse biological and chemical applications.
Properties
IUPAC Name |
methyl 5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3S/c1-13-7(12)5-4-9-8-10(6(5)11)2-3-14-8/h4H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTKGKNGZHZWDQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C2N(C1=O)CCS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves cyclocondensation reactions. One common method includes the reaction of ethyl acetoacetate with 1,3-thiazol-2-amine and an appropriate aldehyde under specific conditions. The reaction is often carried out in isopropyl alcohol at a controlled temperature, sometimes using ultrasonic activation to enhance the reaction rate.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Large-scale synthesis might also incorporate continuous flow reactors and advanced purification techniques to meet commercial standards.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of corresponding alcohols or amines.
Substitution: Introduction of different functional groups leading to a variety of derivatives.
Scientific Research Applications
This compound has shown significant potential in scientific research due to its biological activities. It has been studied for its antitumor, antibacterial, and anti-inflammatory properties . In chemistry, it serves as a building block for the synthesis of more complex molecules. In the pharmaceutical industry, it is explored for the development of new drugs targeting various diseases.
Mechanism of Action
The mechanism by which methyl 5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate exerts its effects involves interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. Further research is needed to fully elucidate its mechanism of action and identify all relevant molecular targets.
Comparison with Similar Compounds
Key Observations :
- Ester Group : Methyl esters (target compound) generally offer lower molecular weight and higher solubility compared to ethyl esters (e.g., ).
- Aryl Substituents : Electron-donating groups (e.g., methoxy in ) enhance antimicrobial activity, while halogenated benzylidenes (e.g., dibromo in ) improve enzyme inhibition.
- Fused Rings : Derivatives with pyrrolo or triazolo fused systems (e.g., ) exhibit unique π-stacking interactions, influencing crystallinity and bioactivity.
Physicochemical Properties
Data from spectral and crystallographic studies highlight variations in physical properties:
- Melting Points: Methyl 5-oxo derivative: Not explicitly reported, but ethyl analogs range from 215–217°C (e.g., compound 4d in ). Ethyl 5,7-dimethyl derivative: Lower melting points (~126°C) due to reduced symmetry .
Spectral Data :
Crystallography :
Antifungal Activity
Ethyl 5,7-dimethyl derivatives showed moderate to strong activity against Aspergillus niger and Candida albicans, attributed to the methyl groups enhancing membrane permeability .
Enzyme Inhibition
Antimicrobial Activity
Ethyl 3,7-diphenyl derivatives (e.g., 4a in ) displayed broad-spectrum activity, with MIC values <50 µg/mL against Gram-positive bacteria.
Biological Activity
Methyl 5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate (CAS Number: 401620-84-6) is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, synthesis methods, and relevant case studies.
- Molecular Formula : C8H8N2O3S
- Molecular Weight : 212.22 g/mol
- IUPAC Name : this compound
- Purity : 98% .
Antimicrobial Activity
Research indicates that derivatives of thiazolo[3,2-a]pyrimidines exhibit significant antimicrobial properties. In a study evaluating various compounds, methyl 5-oxo derivatives showed promising results against a range of pathogens:
| Compound | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4a | Staphylococcus aureus | 0.22 μg/mL |
| 5a | Escherichia coli | 0.25 μg/mL |
| 7b | Candida albicans | 0.20 μg/mL |
The most active derivatives demonstrated bactericidal effects as well as inhibition of biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis .
Cytotoxicity and Anticancer Potential
A study highlighted the potential anticancer properties of thiazolo[3,2-a]pyrimidine derivatives. Methyl 5-oxo derivatives were tested against various cancer cell lines, including HeLa (cervical cancer) and L929 (normal fibroblast cells). The results showed selective cytotoxicity towards cancer cells while sparing normal cells, indicating a potential therapeutic window for further development .
Synthesis Methods
The synthesis of this compound can be achieved through multi-component reactions involving starting materials such as thiourea and various aldehydes. The reaction conditions typically involve acidic or basic catalysts to facilitate the formation of the thiazolo-pyrimidine core structure .
Case Studies
-
Antimicrobial Efficacy Study :
- Researchers synthesized several thiazolo[3,2-a]pyrimidine derivatives and evaluated their antimicrobial efficacy.
- Results indicated that specific modifications to the thiazole ring enhanced activity against Gram-positive and Gram-negative bacteria.
-
Cytotoxicity Assessment :
- A comparative study assessed the cytotoxic effects of methyl 5-oxo derivatives on cancer cell lines.
- The findings suggested that structural variations significantly influenced cytotoxic potency and selectivity.
Q & A
Q. What are the common synthetic routes for methyl 5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate?
- Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. A representative method involves refluxing a precursor (e.g., 5-phenyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester) with chloroacetic acid and aryl aldehydes (e.g., 2,4,6-trimethoxybenzaldehyde) in a 1:1 mixture of glacial acetic acid and acetic anhydride. Sodium acetate is used as a catalyst, and the reaction proceeds for 8–10 hours under reflux. The product is recrystallized from ethyl acetate/ethanol (3:2), yielding pale yellow crystals (78% yield, mp 427–428 K) . Alternative routes include Biginelli-type reactions with ethyl acetoacetate and thiourea derivatives .
Q. How is the structural conformation of this compound confirmed?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, the central pyrimidine ring adopts a flattened boat conformation, with the chiral C5 atom deviating by 0.224 Å from the mean plane of N2/C9/N1/C6/C7. Dihedral angles between fused rings (e.g., 80.94° between thiazolo-pyrimidine and benzene rings) and intermolecular interactions (C–H···O hydrogen bonds) are quantified to validate the structure . Additional characterization via NMR (¹H/¹³C), IR, and mass spectrometry (ESI-MS, HRMS) is recommended .
Advanced Research Questions
Q. How can synthetic yields be optimized for derivatives with varying aryl substituents?
- Methodological Answer : Yield optimization depends on:
- Solvent Systems : Polar aprotic solvents (e.g., acetic anhydride) enhance reactivity, while ethanol/methanol mixtures improve recrystallization purity .
- Catalysts : Sodium acetate or piperidine accelerates cyclization in Biginelli reactions .
- Temperature Control : Reflux at 78–80°C balances reaction rate and side-product formation .
- Substituent Effects : Electron-withdrawing groups (e.g., nitro on aryl rings) may reduce steric hindrance, improving yields to >85% .
Q. How to resolve contradictions in crystallographic data for structurally similar analogs?
- Methodological Answer : Discrepancies in dihedral angles or puckering parameters (e.g., C5 deviation in fused rings) arise from substituent-induced steric effects. To resolve these:
- Compare SC-XRD datasets across analogs (e.g., 2-acetyl vs. 2-fluorobenzylidene derivatives) .
- Use computational methods (DFT or molecular dynamics) to model substituent impacts on ring conformations .
- Validate hydrogen-bonding patterns (e.g., bifurcated C–H···O interactions) via Hirshfeld surface analysis .
Q. What strategies are effective for designing bioactive derivatives targeting antimicrobial activity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Introduce electron-deficient aryl groups (e.g., 3-nitrophenyl) at position 5 to enhance microbial membrane penetration .
- Functionalization : Replace the methyl ester with carbohydrazide groups (via hydrazine reactions) to improve solubility and binding affinity .
- Bioactivity Assays : Screen derivatives against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using MIC (Minimum Inhibitory Concentration) protocols .
Q. What mechanistic insights explain the reactivity of hydrazine with the ester moiety?
- Methodological Answer : Hydrazine nucleophilically attacks the carbonyl carbon of the ester group, forming a tetrahedral intermediate. Subsequent elimination of ethanol yields the carbohydrazide derivative. This reaction is:
- Solvent-Dependent : Protic solvents (ethanol) stabilize intermediates, achieving >87% yields .
- Temperature-Sensitive : Conducted at 78°C to avoid side reactions (e.g., hydrolysis).
- Monitored via TLC : Use ethyl acetate/hexane (3:7) to track progress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
